![molecular formula C21H36O B1234267 Pregnan-21-ol](/img/structure/B1234267.png)
Pregnan-21-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregnan-21-ol is a 21-hydroxy steroid and a C21-steroid. It derives from a hydride of a pregnane.
Scientific Research Applications
Anticonvulsant Properties
Pregnan-21-ol, particularly in the form of its metabolite 5α-pregnan-3α-ol-20-one, demonstrates significant anticonvulsant properties. It modulates brain excitability through the GABA/benzodiazepine receptor-chloride ionophore complex, showing effectiveness against seizures induced by metrazol, bicuculline, and picrotoxin in mice. This indicates its potential as a therapeutic anticonvulsant steroid (Belelli et al., 1989).
Cancer Treatment Potential
Pregnan-21-ol derivatives, particularly those with triazole or imidazole rings at C-21, show promise in treating hormone-dependent diseases like cancer. These derivatives inhibit cell proliferation in various human cancer cell lines, including prostate, breast, and lung cancers. They also impact the expression of certain genes key to the cell cycle, suggesting potential as novel therapeutic alternatives for cancer treatment (Silva-Ortiz et al., 2016).
Role in Reproductive Function
Allopregnanolone, a neurosteroid derived from pregnan-21-ol, influences reproductive function in female rats. It affects ovulation rate and sexual behavior, suggesting that it plays a role in the regulation of hormonal and behavioral events related to reproduction (Genazzani et al., 1995).
Anxiolytic Effects
Pregnan-21-ol metabolites, like 5α-pregnan-3α-ol-20-one, exhibit anxiolytic properties. Studies have demonstrated their ability to reduce anxiety in animal models, distinct from the mechanisms employed by benzodiazepines. This suggests a separate, endogenous pathway for anxiety modulation (Wieland et al., 1991).
Impact on Neurotransmitter Release
5α-Pregnan-3α-ol-20-one has been shown to affect neurotransmitter release in the brain, particularly reducing the depolarization-induced loss of GABA and glutamate in nerve terminals. This indicates its influence on presynaptic transmitter release, possibly akin to the action of barbiturates (Taubøll et al., 1993).
Biosynthesis and Metabolism
Studies on the biosynthesis of pregnane derivatives provide insight into their role in steroid biochemistry. These compounds serve as precursors to steroids with diverse biological activities and are found in various forms in nature. Understanding their biosynthesis and metabolism is crucial for exploring their broader applications (Burstein & Gut, 1971).
properties
Product Name |
Pregnan-21-ol |
---|---|
Molecular Formula |
C21H36O |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2-[(8S,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanol |
InChI |
InChI=1S/C21H36O/c1-20-12-4-3-5-15(20)6-8-17-18-9-7-16(11-14-22)21(18,2)13-10-19(17)20/h15-19,22H,3-14H2,1-2H3/t15?,16-,17+,18+,19+,20+,21-/m1/s1 |
InChI Key |
DBMUNIJZUYVPCQ-XFNFOBRPSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2CCO)CCC4[C@@]3(CCCC4)C |
SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4CCO)C |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4CCO)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.